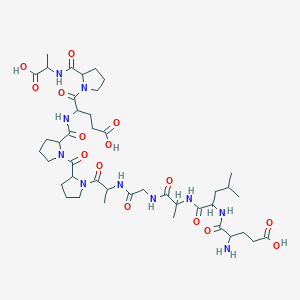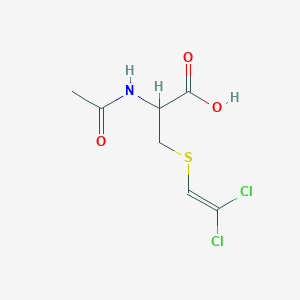
1,2-Dehydrobudesonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dehydrobudesonide is a synthetic glucocorticoid compound, structurally related to budesonide. It is known for its anti-inflammatory properties and is used as an impurity in the synthesis of budesonide, a non-halogenated glucocorticoid related to triamcinolone hexacetonide . The molecular formula of this compound is C25H36O6, and it has a molecular weight of 432.55 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dehydrobudesonide is synthesized through a series of chemical reactions starting from budesonide. The synthetic route involves the dehydrogenation of budesonide at the 1,2-position. The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
化学反应分析
Types of Reactions
1,2-Dehydrobudesonide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to budesonide under specific conditions.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
科学研究应用
1,2-Dehydrobudesonide has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity in the synthesis of budesonide.
Biology: Studied for its anti-inflammatory properties and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory conditions.
Industry: Used in the production of high-purity budesonide for pharmaceutical applications
作用机制
The mechanism of action of 1,2-Dehydrobudesonide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory responses. This leads to a decrease in the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
相似化合物的比较
1,2-Dehydrobudesonide is similar to other glucocorticoids such as:
Budesonide: The parent compound from which this compound is derived.
Desonide: Another glucocorticoid with similar anti-inflammatory properties but different structural features.
Triamcinolone: A related glucocorticoid with similar therapeutic applications but different chemical structure.
The uniqueness of this compound lies in its specific structural modification, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXJIOHTZFZGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
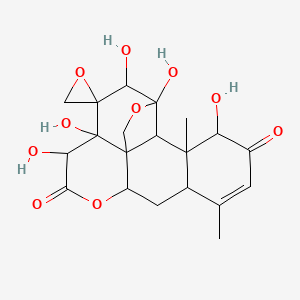
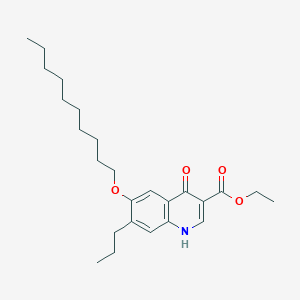
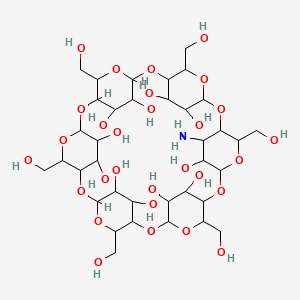
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
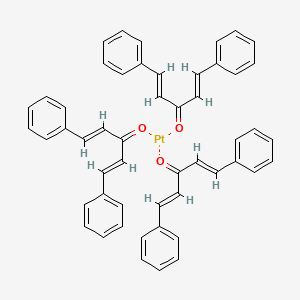
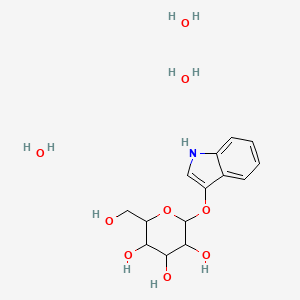

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)

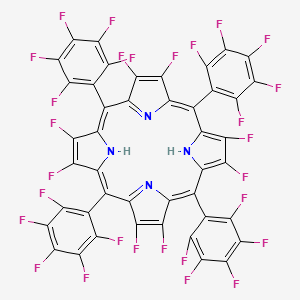
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
